HSL 4 Is the Most Potent Anti‑QS Agent in a Head‑to‑Head Panel of Synthetic N‑Acyl‑HSLs
In a direct comparison of four synthetic N‑acyl‑HSLs (C6‑HSL, C10‑HSL, HSL 3, and HSL 4) tested at 0.25, 0.50, and 1 mg mL⁻¹ against C. violaceum ATCC 12472, HSL 4 was the sole analog that reduced violacein production in a dose‑dependent manner at sub‑MIC concentrations without itself over‑inducing the pigment [1]. By contrast, C10‑HSL (the natural agonist) increased violacein output 3‑fold relative to the untreated control, and HSL 3 was cytotoxic to the bacterium at all tested levels, masking any genuine QS‑inhibitory signal [1]. Semi‑quantitative spectrophotometric analysis (λ = 585 nm) confirmed that the anti‑QS activity of HSL 4 was superior to every other member of the series, fulfilling the key criterion of separating growth inhibition from signal antagonism [1].
| Evidence Dimension | Violacein production (QS‑dependent phenotype) in C. violaceum ATCC 12472 |
|---|---|
| Target Compound Data | HSL 4 (Quorum sensing‑IN‑7): reduces violacein in a dose‑dependent manner at 0.25–1 mg mL⁻¹; no over‑induction at any concentration |
| Comparator Or Baseline | C10‑HSL (HSL 2): 3‑fold increase in violacein at 0.25 mg mL⁻¹ (agonist). HSL 3: cytotoxic at 0.25, 0.50, and 1 mg mL⁻¹ (p < 0.05 vs. vehicle). |
| Quantified Difference | HSL 4 is the only analog that suppresses violacein without over‑induction or cytotoxicity; C10‑HSL yields +300 % violacein, HSL 3 is bactericidal. |
| Conditions | Planktonic C. violaceum ATCC 12472; 18–20 h incubation at 30 °C; violacein extracted in DMSO and quantified spectrophotometrically at 585 nm; sub‑MIC concentrations (0.25, 0.50, 1 mg mL⁻¹) selected from susceptibility (MIC) testing; vehicle: 1 % DMSO. |
Why This Matters
Procurement of an anti‑QS agent that is free of agonist activity and bacterial cytotoxicity is mandatory for obtaining interpretable, artifact‑free data in CviR‑based QS assays; HSL 4 is the only compound in this series that meets both requirements.
- [1] Sanabria-Ríos, D. J.; García-Del-Valle, R.; Bosh-Fonseca, S.; González-Pagán, J.; Díaz-Rosa, A.; Acevedo-Rosario, K.; Reyes-Vicente, L.; Colom, A.; Carballeira, N. M. Synthesis of the Novel N‑(2‑Hexadecynoyl)‑L‑Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega 2024, 9 (30), 32536–32546. DOI: 10.1021/acsomega.4c01121. View Source
